N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide linker. The carboxamide side chain is further modified with a 2-(3,4-dimethoxyphenyl)ethyl group. Its methoxy and methyl substituents likely enhance lipophilicity, which may improve membrane permeability compared to simpler triazole derivatives .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-5-7-17(11-15(14)2)25-13-18(23-24-25)21(26)22-10-9-16-6-8-19(27-3)20(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGQWJVIDKJBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Dimethoxyphenyl and Dimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the triazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Target Compound vs. Benzimidazole Analogs ()
The benzimidazole derivative 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares a carboxamide-linked aromatic system but differs in its heterocyclic core. The benzimidazole ring (fused bicyclic structure) confers greater planarity and rigidity compared to the monocyclic triazole in the target compound. This difference may influence binding affinity to biological targets, as benzimidazoles are known for strong π-π stacking interactions, while triazoles offer hydrogen-bonding capabilities via their nitrogen atoms .
Target Compound vs. Triazole Derivatives ( and )
- : N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Key Difference: The methoxy groups are positioned at 2,4- on the phenyl ring (vs. 3,4- in the target compound), and an additional methyl group is present at the triazole’s 5-position. However, the discontinued commercial status of this compound suggests unfavorable pharmacokinetic or toxicity profiles in preliminary studies .
- : 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide Key Difference: This derivative includes an amino group at the triazole’s 5-position and a 2-(2,3-dimethylanilino)-2-oxoethyl substituent at the 1-position. Implications: The amino group increases polarity, which may enhance solubility but reduce blood-brain barrier penetration. The 2,3-dimethylanilino moiety could introduce steric clashes in tight binding sites, limiting its utility compared to the target compound’s simpler 3,4-dimethylphenyl group .
Pharmacokinetic and Physicochemical Properties
Analysis :
- The target compound’s higher logP (3.8) suggests superior membrane permeability but poorer aqueous solubility than the amino-substituted analog in .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 404.50 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | 1.069 g/cm³ |
| Boiling Point | 494.3 °C at 760 mmHg |
| Melting Point | Not Available |
| LogP | 3.688 |
| Flash Point | 138.2 °C |
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Properties : In vitro assays have demonstrated that this compound possesses antimicrobial activity against several bacterial strains, indicating potential as a therapeutic agent for infectious diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation, such as the NF-kB pathway.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
Study 2: Antimicrobial Efficacy
In a comparative study published in Pharmaceutical Biology, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, demonstrating effectiveness against resistant strains.
Study 3: Anti-inflammatory Potential
Research conducted on animal models published in Inflammation Research highlighted the anti-inflammatory effects of this compound. Administration resulted in a significant reduction of pro-inflammatory cytokines (IL-6 and TNF-alpha), showcasing its potential for treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
